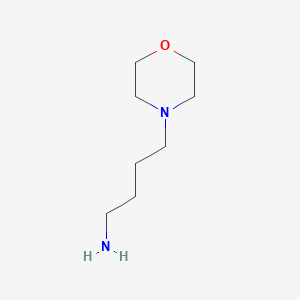

4-Morpholinebutanamine

Description

The exact mass of the compound 4-Morpholinebutanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32425. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Morpholinebutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholinebutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYYFMPMGYATPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283607 | |

| Record name | 4-morpholinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6321-07-9 | |

| Record name | 6321-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-morpholinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Morpholinebutanamine

Executive Summary

4-Morpholinebutanamine, also known as 4-(4-aminobutyl)morpholine, is a key bifunctional molecule incorporating both a primary amine and a morpholine moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, often used to introduce the hydrophilic and pharmacokinetically favorable morpholine ring into larger molecules. This guide provides a comprehensive overview of the prevalent synthetic methodologies for preparing 4-Morpholinebutanamine, with a focus on the underlying chemical principles. Furthermore, it establishes a robust framework for the structural confirmation and purity assessment of the final compound through modern analytical techniques. Detailed, field-tested protocols are provided for both synthesis and characterization to ensure reproducibility and reliability in a laboratory setting.

Introduction: The Chemical and Pharmaceutical Significance of 4-Morpholinebutanamine

4-Morpholinebutanamine (CAS No. 2038-03-1) is a colorless to light yellow liquid with the molecular formula C₈H₁₈N₂O and a molecular weight of approximately 158.24 g/mol .[1] Its structure is characterized by a butylamine chain attached to the nitrogen atom of a morpholine ring. The morpholine heterocycle is a common feature in many approved pharmaceutical drugs due to its favorable properties, including metabolic stability, high aqueous solubility, and ability to act as a hydrogen bond acceptor. The terminal primary amine provides a reactive handle for further chemical modifications, such as amide bond formation or reductive amination, making 4-Morpholinebutanamine a versatile intermediate in the synthesis of complex molecular architectures.

This guide explores two primary, industrially relevant synthetic pathways to this compound and outlines the definitive analytical methods required for its characterization, ensuring both structural integrity and chemical purity.

Synthetic Pathways and Mechanistic Rationale

The synthesis of 4-Morpholinebutanamine can be approached from several angles. The most common strategies involve either the alkylation of morpholine with a C4 synthon or the reductive amination of a suitable carbonyl compound. We will explore two robust methods.

Pathway A: Alkylation of Morpholine with 4-Chlorobutanenitrile followed by Nitrile Reduction

This two-step sequence is a classic and reliable method that builds the carbon chain first and then installs the amine functionality.

Overall Reaction Scheme:

Caption: Two-step synthesis via alkylation and nitrile reduction.

Step 1: N-Alkylation of Morpholine

-

Mechanism and Rationale: This step involves a nucleophilic substitution (Sɴ2) reaction. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 4-chlorobutanenitrile. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Na₂CO₃) to neutralize the HCl formed as a byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the Sɴ2 mechanism.

Step 2: Reduction of the Nitrile Intermediate

-

Mechanism and Rationale: The intermediate, 4-morpholinebutanenitrile, is then reduced to the primary amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is highly effective, proceeding via nucleophilic addition of hydride ions to the nitrile carbon. Alternatively, catalytic hydrogenation using Raney Nickel or a Palladium catalyst under hydrogen pressure offers a scalable and often safer industrial alternative.[2]

Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 4-Morpholinebutanenitrile

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (87.1 g, 1.0 mol), 4-chlorobutanenitrile (103.5 g, 1.0 mol), and anhydrous potassium carbonate (152 g, 1.1 mol).

-

Add 250 mL of acetonitrile as the solvent.

-

Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude oil can be purified by vacuum distillation to yield pure 4-morpholinebutanenitrile.

Step 2: Synthesis of 4-Morpholinebutanamine (LiAlH₄ Reduction)

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Set up a 1 L three-neck flask with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.

-

Carefully add LiAlH₄ (19.0 g, 0.5 mol) to 300 mL of anhydrous tetrahydrofuran (THF).

-

Dissolve the 4-morpholinebutanenitrile (61.7 g, 0.4 mol) from Step 1 in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0°C using an ice bath.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (19 mL), followed by 15% aqueous NaOH (19 mL), and finally more water (57 mL).

-

Stir the resulting granular white precipitate for 1 hour, then filter it off and wash the solid with THF.

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield 4-Morpholinebutanamine.

Pathway B: Direct Reductive Amination

This one-pot method is an elegant and efficient way to form the C-N bond and the final amine in a single transformation.[3][4]

Reaction Scheme:

Caption: One-pot synthesis via direct reductive amination.

-

Mechanism and Rationale: This reaction proceeds in two stages within the same pot. First, the morpholine nitrogen attacks one of the carbonyl groups of succinaldehyde (a 4-carbon dialdehyde) to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second stage, a reducing agent present in the mixture selectively reduces the iminium ion to the amine. The key is to use a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which is reactive enough to reduce the iminium ion but not the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde before it can react with the amine. Catalytic hydrogenation is also a viable method for this transformation.

Detailed Experimental Protocol: Pathway B

-

To a 250 mL round-bottom flask, add morpholine (8.71 g, 0.1 mol) and 100 mL of methanol.

-

Add succinaldehyde bis(dimethyl acetal) (17.6 g, 0.1 mol) followed by 20 mL of 1M HCl to hydrolyze the acetal in situ to succinaldehyde. Stir for 1 hour at room temperature.

-

Adjust the pH of the solution to 6-7 by adding a suitable base (e.g., triethylamine).

-

Add sodium cyanoborohydride (NaBH₃CN) (6.28 g, 0.1 mol) portion-wise to the solution, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by carefully adding 1M HCl until gas evolution ceases.

-

Make the solution basic (pH > 12) with the addition of solid NaOH.

-

Extract the aqueous layer three times with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-Morpholinebutanamine.

Comprehensive Characterization and Data Interpretation

Confirming the identity and purity of the synthesized 4-Morpholinebutanamine is critical. The following analytical techniques provide a complete structural and purity profile.

Physical Properties

A summary of the key physical and chemical identifiers for 4-Morpholinebutanamine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (Typical) | >98% | [1] |

| CAS Number | 2038-03-1 | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will confirm the presence of the 8 carbon atoms in the molecule in their unique chemical environments.

Predicted NMR Data (in CDCl₃, shifts are approximate)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~3.70 | t | 4H | -O-CH₂ -CH₂-N- |

| H-b | ~2.42 | t | 4H | -O-CH₂-CH₂ -N- |

| H-c | ~2.68 | t | 2H | -N-CH₂-CH₂ -NH₂ |

| H-d | ~2.35 | t | 2H | -N-CH₂ -CH₂- |

| H-e | ~1.50 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| H-f | ~1.35 | s (broad) | 2H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-a | ~67.0 | -O-C H₂- |

| C-b | ~53.8 | -N-C H₂- (morpholine) |

| C-c | ~58.5 | -N-C H₂- (chain) |

| C-d | ~42.0 | -C H₂-NH₂ |

| C-e | ~32.0 | -CH₂-C H₂-CH₂-NH₂ |

| C-f | ~25.0 | -N-CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H stretch | Primary Amine (-NH₂) |

| 2950 - 2800 | Strong | C-H stretch | Alkanes (-CH₂, -CH₃) |

| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1115 | Strong | C-O-C stretch | Ether (Morpholine ring) |

| 1200 - 1050 | Strong | C-N stretch | Aliphatic Amines |

The strong C-O-C stretch around 1115 cm⁻¹ is highly characteristic of the morpholine ring, while the pair of bands in the 3350-3250 cm⁻¹ region confirms the presence of the primary amine.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[8]

-

Expected Molecular Ion (M⁺): For C₈H₁₈N₂O, the expected exact mass is ~158.1419. In a standard electron ionization (EI) mass spectrum, a peak should be observed at m/z = 158.

-

Key Fragmentation Pattern: A major fragmentation pathway is the alpha-cleavage adjacent to the morpholine nitrogen, leading to a stable morpholinomethyl cation.

Caption: Predicted major fragmentation in EI-MS.

The base peak is often observed at m/z = 100, corresponding to the [CH₂=N(CH₂CH₂)₂O]⁺ fragment, which is a highly diagnostic peak for N-alkylated morpholine derivatives.

Conclusion

This guide has detailed two robust and scalable synthetic routes for the preparation of 4-Morpholinebutanamine, a valuable intermediate in modern chemistry. The first pathway, centered on the alkylation of morpholine followed by nitrile reduction, provides a reliable, step-wise approach. The second, utilizing direct reductive amination, offers an efficient one-pot alternative. The successful synthesis must be validated by a suite of analytical techniques. The combined data from NMR, IR, and mass spectrometry provide an unassailable confirmation of the molecular structure and purity, ensuring the material is fit for its intended downstream applications in research and development.

References

-

Utility of the alkylation process a, Derivatizations of morpholine... - ResearchGate. (URL: [Link])

-

Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. - ResearchGate. (URL: [Link])

-

A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (URL: [Link])

-

Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])

-

Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (URL: [Link])

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])

-

Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (URL: [Link])

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. (URL: [Link])

- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (URL: )

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (URL: [Link])

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

- CN112939893A - Synthesis method of 4-(4-aminophenyl)

-

Morpholine, 4-(oxiranylmethyl)- - the NIST WebBook. (URL: [Link])

-

Morpholine, 4-nitroso- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed. (URL: [Link])

-

DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed. (URL: [Link])

-

Analytical Chemistry – Infrared (IR) Spectroscopy - Compound Interest. (URL: [Link])

-

IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups - YouTube. (URL: [Link])

-

Morpholine, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PubMed. (URL: [Link])

Sources

- 1. 4-Morpholinebutanamine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinebutanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 4-Morpholinebutanamine as a Key Building Block

4-Morpholinebutanamine, also known as 4-(4-aminobutyl)morpholine, is a versatile bifunctional molecule that is gaining increasing attention in the fields of medicinal chemistry and materials science. Its structure incorporates a morpholine ring, a privileged scaffold in drug discovery due to its favorable physicochemical properties such as metabolic stability and aqueous solubility, and a primary amine at the terminus of a butyl chain, which provides a reactive handle for a wide array of chemical modifications.[1] This unique combination of a bulky, polar heterocyclic moiety and a flexible, reactive linker makes 4-Morpholinebutanamine an attractive building block for the synthesis of novel compounds with diverse biological activities and material properties. Understanding the fundamental physicochemical properties of this compound is therefore of paramount importance for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Morpholinebutanamine, offering both established data and predictive insights. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required to confidently handle, characterize, and strategically employ this compound in their experimental workflows. The subsequent sections will delve into its key structural and physicochemical parameters, provide detailed experimental protocols for their determination, and discuss the implications of these properties for its application in drug discovery and beyond.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile is the bedrock of successful drug design and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical properties of 4-Morpholinebutanamine. Experimentally determined values are provided where available, supplemented by computationally predicted data to offer a more complete picture.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₈N₂O | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Boiling Point | Predicted: 235.5 °C | AAT Bioquest Boiling Point Predictor[3] |

| Melting Point | Not available (Liquid at room temp.) | - |

| Predicted pKa (most basic) | 10.2 (amine nitrogen) | ChemAxon |

| Predicted logP | 0.85 | ChemAxon |

| Solubility | Soluble in water and most organic solvents. | [4] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of 4-Morpholinebutanamine are critical for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Morpholinebutanamine, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectrum:

-

~3.7 ppm (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring. The triplet splitting arises from coupling with the adjacent methylene protons.

-

~2.5 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring.

-

~2.7 ppm (t, 2H): Protons on the carbon adjacent to the primary amine.

-

~2.4 ppm (t, 2H): Protons on the carbon adjacent to the morpholine nitrogen.

-

~1.5-1.6 ppm (m, 4H): Protons on the two central carbons of the butyl chain.

-

~1.3 ppm (s, 2H): Protons of the primary amine (exchangeable, may be broad).

Predicted ¹³C NMR Spectrum:

-

~67 ppm: Carbons adjacent to the oxygen in the morpholine ring.

-

~54 ppm: Carbons adjacent to the nitrogen in the morpholine ring.

-

~58 ppm: Carbon of the butyl chain attached to the morpholine nitrogen.

-

~42 ppm: Carbon of the butyl chain attached to the primary amine.

-

~28 ppm & ~26 ppm: The two central carbons of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Morpholinebutanamine is expected to show characteristic absorption bands:

-

3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.

-

2850-2950 cm⁻¹ (strong): C-H stretching of the alkane chain and morpholine ring.

-

1590-1650 cm⁻¹ (medium): N-H bending of the primary amine.

-

1115 cm⁻¹ (strong): C-O-C stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-Morpholinebutanamine, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 158. The fragmentation pattern would likely involve cleavage of the butyl chain and fragmentation of the morpholine ring.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 4-Morpholinebutanamine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of 4-Morpholinebutanamine in deionized water.

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 25 mL) of the 4-Morpholinebutanamine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes become minimal after the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection in the curve.

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine. Since 4-Morpholinebutanamine has two basic nitrogens, two inflection points and two pKa values may be observed.

-

Sources

A Technical Guide to the Biological Activities of Novel 4-Morpholinebutanamine Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and metabolic properties to bioactive molecules.[1][2] This guide focuses on derivatives featuring the 4-morpholinebutanamine core, a specific structural motif with significant therapeutic potential. We will provide an in-depth exploration of the diverse biological activities exhibited by this class of compounds, including their antimicrobial, anticancer, and neuroprotective effects. By synthesizing data from recent literature, this whitepaper details the mechanisms of action, presents key structure-activity relationship (SAR) insights, and provides validated experimental protocols for their evaluation. The objective is to equip researchers and drug development professionals with the technical knowledge required to advance the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The six-membered morpholine heterocycle, containing both nitrogen and oxygen atoms, is frequently incorporated into drug candidates to optimize their pharmacological profiles.[3][4] Its presence often enhances aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets, while the overall ring structure can serve as a rigid linker or a conformationally flexible scaffold.[4] These attributes make morpholine derivatives a fertile ground for discovering novel agents against a wide array of diseases.[1]

Antimicrobial Activity

Novel derivatives of morpholine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria.[5][6][7]

Mechanism of Action

The antimicrobial effects of morpholine derivatives are multifaceted. Certain analogs function similarly to oxazolidinones, a class of synthetic antibiotics that inhibit the initiation of bacterial protein synthesis by interacting with the bacterial ribosome.[5] In fungi, a primary mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to compromised membrane integrity and cell death.[8][9]

Spectrum of Activity

Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria.[10][11] Notably, some derivatives have shown potent activity against Mycobacterium smegmatis, a model organism for tuberculosis research, and clinically relevant fungi such as Candida albicans and Saccharomyces cerevisiae.[5] For instance, certain morpholine derivatives exhibit high inhibitory action against over 80% of bacterial strains tested, with significant inhibition zones.[6][10]

Quantitative Data Summary: Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) and enzyme inhibition data for representative morpholine derivatives. Lower MIC and IC₅₀ values indicate higher potency.

| Compound ID | Target Organism/Enzyme | Potency (MIC or IC₅₀) | Reference |

| Compound 12 (1,2,4-triazole derivative) | Mycobacterium smegmatis | MIC: 15.6 µg/mL | [5] |

| Compound 8 | Various Microorganisms | Broad Spectrum Activity | [5] |

| Compound 10 | Urease | IC₅₀: 2.37 ± 0.19 µM | [5] |

| Compound 3 | Various Bacteria | Inhibition Zone: 16-31 mm | [6][10] |

| Compound 6 | Various Bacteria | Active at 6.25-12.5 mg/ml | [6][10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the MIC is determined by visual inspection for turbidity.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the synthesized 4-morpholinebutanamine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells. Add 100 µL of the compound stock to the first well and mix. Transfer 100 µL from the first well to the second, creating a 2-fold serial dilution. Repeat this process across the plate.

-

Inoculum Preparation: Grow the microbial culture to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control well.

-

Controls: Include a positive control (microbe, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow Diagram: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

The flexible yet constrained nature of the morpholine scaffold makes it ideal for designing inhibitors of key proteins involved in cancer progression. Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and neuroblastoma (SHSY-5Y).[12][13]

Mechanisms of Cytotoxicity

The anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis.[12][13][14]

-

Cell Cycle Arrest: Compounds can halt cell proliferation at specific checkpoints, such as the G0/G1 or G2/M phase, preventing cancer cells from dividing.[12][15]

-

Apoptosis Induction: Treatment with these derivatives can trigger programmed cell death, a critical mechanism for eliminating malignant cells.

-

Enzyme Inhibition: More targeted mechanisms include the inhibition of specific enzymes crucial for cancer growth, such as histone lysine methyltransferase EZH2 or receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[15][16]

Quantitative Data Summary: Cytotoxic Potency

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several morpholine-substituted compounds against various cancer cell lines.

| Compound ID | Target Cell Line | Potency (IC₅₀) | Reference |

| Compound 3d (2-morpholino-4-anilinoquinoline) | HepG2 (Liver Cancer) | 8.50 µM | [12] |

| Compound 3c (2-morpholino-4-anilinoquinoline) | HepG2 (Liver Cancer) | 11.42 µM | [12] |

| Compound AK-10 (quinazoline derivative) | MCF-7 (Breast Cancer) | 3.15 ± 0.23 µM | [13] |

| Compound AK-10 (quinazoline derivative) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 µM | [13] |

| Compound AK-3 (quinazoline derivative) | MCF-7 (Breast Cancer) | 6.44 ± 0.29 µM | [13] |

| Compound 6y (benzomorpholine derivative) | A549 (Lung Cancer) | 1.1 µM | [15] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow Diagram: MTT Assay

Caption: Standard workflow for the MTT cell viability assay.

Signaling Pathway: Apoptosis Induction

Caption: Simplified intrinsic pathway of apoptosis induction.

Neuroprotective Potential

The ability of morpholine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[3][4] Research is increasingly focused on their potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18]

Key Molecular Targets in Neurodegeneration

The therapeutic strategy often involves the inhibition of key enzymes whose dysregulation contributes to neuronal damage.[3]

-

Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, a primary approach for managing Alzheimer's symptoms.[18]

-

Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors prevent the breakdown of neurotransmitters like dopamine and serotonin, a strategy used in treating Parkinson's disease and depression.[8][18]

-

Antioxidant Activity: Some derivatives also exhibit significant radical-scavenging properties, which can protect neurons from oxidative stress, a common factor in neurodegeneration.[19]

Quantitative Data Summary: Neuroprotective Potency

| Compound ID | Target Enzyme | Potency (IC₅₀) | Reference |

| Compound 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM | [19] |

| Compound 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | [19] |

| Compound 11l | ABTS Radical Scavenging | 6.05 ± 1.17 µM | [19] |

| Compound 11f | ABTS Radical Scavenging | 9.07 ± 1.34 µM | [19] |

General Synthesis Strategies

The synthesis of 4-morpholinebutanamine derivatives and related analogs often follows a modular and reliable pathway, allowing for the generation of diverse chemical libraries for screening.

Synthetic Pathway Overview

A common and effective method involves a nucleophilic substitution reaction. The process typically starts with a suitable heterocyclic core (e.g., quinoline, quinazoline), which is first activated by chlorination, often using phosphorus oxychloride (POCl₃). The resulting chloro-intermediate is then reacted with the desired morpholine-containing amine (such as 4-aminobutyl-morpholine) in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., NaI) to yield the final target compound.[12][19][20]

Synthesis Workflow Diagramdot

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases - Prikhodko - Pharmacy Formulas [journals.rcsi.science]

- 18. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Morpholinebutanamine: A Versatile Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Morpholinebutanamine

4-Morpholinebutanamine, also known as 4-(4-aminobutyl)morpholine, is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a terminal primary amine and a morpholine ring connected by a flexible butyl linker, makes it a valuable building block in the synthesis of more complex, biologically active compounds.

The morpholine moiety is widely recognized as a "privileged scaffold" in drug discovery. Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) allows it to be protonated at physiological pH, which can be advantageous for receptor binding and formulation. The oxygen atom can act as a hydrogen bond acceptor, further influencing molecular interactions.

4-Morpholinebutanamine leverages these benefits while providing a reactive primary amine handle for further chemical elaboration. This unique combination allows for its incorporation into a wide array of molecular architectures, making it a key intermediate in the development of novel therapeutics.

| Chemical and Physical Properties | |

| CAS Number | 6321-07-9[1] |

| Molecular Formula | C₈H₁₈N₂O[1] |

| Molecular Weight | 158.24 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 123-125 °C (15 Torr) |

| Density | 0.9804 g/cm³ |

| Synonyms | 4-(4-Aminobutyl)morpholine, 4-(Morpholin-4-yl)butan-1-amine, N-(4-Aminobutyl)morpholine[1] |

Synthesis of 4-Morpholinebutanamine: A Practical Two-Step Approach

The synthesis of 4-Morpholinebutanamine can be efficiently achieved through a two-step process starting from readily available commercial reagents: morpholine and 4-chlorobutanenitrile. This synthetic route involves an initial N-alkylation of morpholine, followed by the reduction of the nitrile functionality to the desired primary amine.

Step 1: Synthesis of 4-Morpholinobutanenitrile

The first step involves the nucleophilic substitution of the chlorine atom in 4-chlorobutanenitrile by the secondary amine of morpholine. This reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid formed as a byproduct, thus preventing the protonation of the morpholine reactant.

Experimental Protocol:

-

To a stirred solution of morpholine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 4-chlorobutanenitrile (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-morpholinobutanenitrile, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Reduction of 4-Morpholinobutanenitrile to 4-Morpholinebutanamine

The second step is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common choices.

Experimental Protocol (using Lithium Aluminum Hydride):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-morpholinobutanenitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford 4-Morpholinebutanamine, which can be purified by vacuum distillation.

Applications in Drug Discovery and Development

The utility of 4-Morpholinebutanamine as a versatile intermediate is exemplified by its application in the synthesis of novel antimalarial agents. In this context, it serves as a key building block to introduce a side chain that can enhance the potency and improve the pharmacokinetic properties of the parent drug scaffold.

Case Study: Synthesis of 2-Arylvinylquinoline Antimalarials

A recent patent discloses the use of 4-Morpholinebutanamine in the synthesis of 2-arylvinylquinolines with potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The "4-morpholinebutanamine motif" was identified as a crucial component for the biological activity of these compounds, making it a "benchmark molecule" for further medicinal chemistry exploration.

Sources

A Comprehensive Technical Guide on the Discovery and Synthetic History of 4-Morpholinebutanamine

<Technical Guide: 4-Morpholinebutanamine >

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of 4-morpholinebutanamine, a key building block in contemporary medicinal chemistry. We will explore its synthetic evolution, from foundational methods to modern, optimized protocols. This document is structured to provide not just procedural steps, but also the scientific rationale behind methodological choices, ensuring a thorough understanding for its application in research and development.

PART 1: Introduction and Strategic Importance

The morpholine heterocycle is a privileged structure in drug design, frequently incorporated to enhance the pharmacological profile of bioactive molecules.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[3] 4-Morpholinebutanamine, which presents both a morpholine ring and a primary amine separated by a flexible four-carbon linker, is an exceptionally versatile intermediate for introducing this desirable moiety. Its application spans a wide array of therapeutic areas, including the development of dopamine receptor antagonists and other neurologically active agents.[4]

PART 2: Synthetic Evolution and Methodologies

While the initial synthesis of a fundamental molecule like 4-morpholinebutanamine is not often heralded in landmark publications, its preparation logically follows from established principles of amine synthesis. Early approaches would have relied on classical methods such as the alkylation of morpholine followed by functional group transformations to install the amine.

Methodology 1: Synthesis via Alkylation of Morpholine and Nitrile Reduction

A prevalent and highly efficient modern route involves the initial alkylation of morpholine with a halo-butyronitrile, followed by the reduction of the nitrile group to the primary amine.

Experimental Protocol:

-

N-Alkylation of Morpholine:

-

In a reaction vessel, morpholine is reacted with 4-chlorobutyronitrile. This nucleophilic substitution is typically carried out in a polar aprotic solvent, such as acetonitrile, in the presence of a mild base like potassium carbonate to neutralize the hydrogen chloride byproduct. The reaction mixture is heated to drive the reaction to completion.

-

-

Reduction of 4-Morpholinebutyronitrile:

-

The resulting 4-morpholinebutyronitrile is then reduced. A common and effective method is catalytic hydrogenation. The nitrile is dissolved in a solvent like ethanol, often with ammonia to minimize the formation of secondary amine side products. A Raney nickel or palladium-on-carbon catalyst is added, and the mixture is subjected to hydrogen gas under pressure.

-

Scientific Rationale: This two-step process is favored for its high yields and the relative ease of purification of the intermediates and final product. The choice of a nitrile as the precursor to the amine is strategic, as nitriles are stable and can be cleanly reduced to primary amines.

Workflow Diagram: Alkylation and Nitrile Reduction

Caption: Synthesis of 4-Morpholinebutanamine via alkylation and subsequent nitrile reduction.

Methodology 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[5][6] In the context of 4-morpholinebutanamine, this could be approached by reacting morpholine with a suitable four-carbon aldehyde bearing a protected amine or a precursor functional group.

Experimental Protocol:

-

Reaction of Morpholine with a Carbonyl Compound:

-

Morpholine is reacted with a four-carbon aldehyde, such as 4-oxobutanal or a protected version thereof. This forms an enamine or iminium ion intermediate.

-

-

In Situ Reduction:

Causality and Experimental Choices: The choice of reducing agent is critical in reductive amination.[7] Milder reducing agents like sodium cyanoborohydride are preferred as they do not readily reduce the starting aldehyde, allowing for the formation of the iminium intermediate before reduction occurs.[7]

Logical Relationship Diagram: Reductive Amination dot graph TD { subgraph "One-Pot Reaction" D[Morpholine + 4-Oxobutanal Derivative] -- "Condensation" --> E{Iminium Ion Intermediate}; E -- "Reduction (e.g., NaBH3CN)" --> F[4-Morpholinebutanamine Derivative]; end }

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. jocpr.com [jocpr.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Potential research applications for 4-Morpholinebutanamine

A-01: Core Technical Profile of 4-Morpholinebutanamine

Introduction: The Strategic Value of a Bifunctional Scaffold

4-Morpholinebutanamine, also known as 4-(4-aminobutyl)morpholine, is a bifunctional organic molecule featuring a terminal primary amine and a tertiary morpholine ring, separated by a flexible four-carbon butyl linker.[1] This unique structural arrangement positions the compound as a highly valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is recognized as a "privileged structure" in pharmacology, frequently incorporated into bioactive molecules to enhance desirable physicochemical and pharmacokinetic properties.[2][3][4] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity, making it a staple in the design of novel therapeutics.[2][5]

The primary amine serves as a versatile chemical handle, readily participating in a wide array of synthetic transformations, most notably amide bond formation, enabling its conjugation to various scaffolds, pharmacophores, and functional groups. The inherent properties of 4-Morpholinebutanamine make it a strategic starting point for generating libraries of complex molecules with potential applications across numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][6][7]

Physicochemical & Structural Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key characteristics of 4-Morpholinebutanamine are summarized below.

| Property | Value | Source |

| CAS Number | 6321-07-9 | [1][8][9] |

| Molecular Formula | C₈H₁₈N₂O | [1][8] |

| Molecular Weight | 158.24 g/mol | [1][8] |

| Appearance | Colorless Liquid | [1] |

| Purity | Typically ≥95% | [8] |

| Key Structural Features | Primary Amine, Tertiary Morpholine, Butyl Linker | N/A |

| Synonyms | 4-(4-aminobutyl)morpholine, 4-morpholinobutan-1-amine | [1] |

A-02: Primary Research Application: A Versatile Building Block in Medicinal Chemistry

The primary and most immediate application of 4-Morpholinebutanamine is its use as a synthetic intermediate for the construction of novel, biologically active molecules. The morpholine ring confers advantageous pharmacokinetic properties, while the primary amine provides a reactive site for elaboration.

Rationale: Leveraging the "Morpholine Advantage"

The morpholine heterocycle is a ubiquitous pharmacophore in modern medicinal chemistry.[4] Its strategic incorporation into a drug candidate can offer several distinct advantages:

-

Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, improving the solubility of otherwise lipophilic molecules, which is a critical factor for oral bioavailability.[3][5]

-

Improved Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[4]

-

Favorable Pharmacokinetic Profile: The weak basicity of the morpholine nitrogen (pKa value near physiological pH) contributes to a well-balanced lipophilic-hydrophilic profile, which can improve cell permeability and overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[5][6]

-

Potency and Target Interaction: The morpholine ring can be an integral component of a pharmacophore, forming key interactions (e.g., hydrogen bonds) with biological targets like enzyme active sites or receptors.[2][3] This has been demonstrated in numerous classes of drugs, including kinase inhibitors (e.g., Gefitinib) and antibiotics (e.g., Linezolid).[10]

By using 4-Morpholinebutanamine as a starting material, researchers can efficiently introduce this beneficial moiety into a lead compound. The butyl linker provides conformational flexibility, allowing the morpholine ring to orient itself optimally within a binding pocket to maximize interactions.

Experimental Workflow: Synthesis of a Novel Amide-Linked Compound

A foundational application of 4-Morpholinebutanamine is its reaction with a carboxylic acid to form a stable amide bond. This is one of the most frequently utilized reactions in drug discovery.[11] The following workflow outlines a general protocol for coupling 4-Morpholinebutanamine with a hypothetical carboxylic acid of interest (R-COOH).

Caption: Workflow for amide coupling using 4-Morpholinebutanamine.

Detailed Protocol: Amide Coupling via HATU

This protocol describes the synthesis of a target amide from 4-Morpholinebutanamine and a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[12]

Materials:

-

4-Morpholinebutanamine

-

Carboxylic Acid of Interest (R-COOH)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester intermediate.

-

Amine Addition: Add a solution of 4-Morpholinebutanamine (1.05 eq) in anhydrous DMF to the reaction mixture dropwise at 0°C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A-03: Potential Application in CNS Drug Discovery

The physicochemical properties of the morpholine ring make it particularly suitable for the development of drugs targeting the central nervous system (CNS).[5]

Rationale: Overcoming the Blood-Brain Barrier (BBB)

Developing drugs for the CNS is challenging due to the stringent requirements for crossing the blood-brain barrier (BBB).[6] Molecules must possess a delicate balance of lipophilicity, size, and polarity. The morpholine moiety is considered a valuable heterocycle for CNS drug candidates for several reasons:[5][6]

-

Balanced Lipophilicity: It provides a favorable lipophilic-hydrophilic balance.

-

Reduced pKa: The nitrogen atom has a pKa that can enhance solubility in the blood while still allowing for BBB penetration.[5]

-

Scaffold Functionality: It can act as a rigid scaffold to correctly orient other pharmacophoric elements for interaction with CNS targets.[6]

Derivatives of 4-Morpholinebutanamine could be explored for activity against various CNS targets, such as enzymes (e.g., monoamine oxidase, acetylcholinesterase) or receptors involved in neurodegenerative diseases or mood disorders.[5][6]

Sources

- 1. 4-Morpholinebutanamine | CymitQuimica [cymitquimica.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. aboundchem.com [aboundchem.com]

- 9. ivychem.com [ivychem.com]

- 10. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Morpholinebutanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinebutanamine represents a chemical scaffold with latent therapeutic potential, yet its precise mechanism of action remains uncharacterized. This guide eschews a conventional review in favor of a forward-looking, actionable framework for the systematic de-orphanization of this compound. We present a multi-pronged, field-proven strategy, integrating computational prediction with high-throughput screening and rigorous target validation. This document is intended to serve as a technical blueprint for research teams embarking on the elucidation of the pharmacological identity of novel small molecules, using 4-Morpholinebutanamine as a primary case study. We detail a phased investigative approach, from broad-based phenotypic discovery to granular target engagement and pathway analysis, providing the causal logic behind each experimental choice.

Introduction: The Case for a Systematic Investigation

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved therapeutics.[1][2] Its favorable physicochemical properties often impart desirable pharmacokinetic profiles. 4-Morpholinebutanamine, a simple derivative, presents a tantalizing starting point for discovery. However, in the absence of a known biological target, it remains a pharmacological orphan. The critical first step in unlocking its potential is to answer the fundamental question: "How does it work?".

This guide outlines a comprehensive and logical workflow to investigate the mechanism of action of 4-Morpholinebutanamine. Our approach is rooted in the principles of phenotypic drug discovery, where a compound's effect on a biological system is first identified, followed by the deconvolution of its molecular target(s).[3][4][5] This strategy has proven highly successful in identifying first-in-class drugs.[5]

Our investigation is structured in three phases:

-

Phase 1: In Silico Prediction and Phenotypic Discovery. We begin with computational methods to generate initial hypotheses about potential target classes and then employ broad phenotypic screening to identify a measurable biological effect.

-

Phase 2: Target Identification and Deconvolution. Based on the phenotypic "hit," we will utilize a suite of unbiased techniques to identify the specific molecular target(s) of 4-Morpholinebutanamine.

-

Phase 3: Target Validation and Pathway Elucidation. Finally, we will confirm the interaction between the compound and its putative target and then map the downstream cellular pathways that are modulated.

Below is a conceptual workflow of our proposed investigation.

Caption: Overall workflow for elucidating the mechanism of action.

Phase 1: In Silico Prediction and Phenotypic Discovery

In Silico Target Prediction

Before embarking on wet-lab experiments, we can leverage the chemical structure of 4-Morpholinebutanamine to predict potential biological targets using computational methods.[6][7][8][9] These in silico approaches mine vast chemogenomic databases to identify known protein targets of structurally similar compounds.

Methodology:

-

Chemical Similarity Searching: Utilize platforms like TargetHunter or public databases (e.g., ChEMBL) to find compounds with high Tanimoto similarity to 4-Morpholinebutanamine.[6] The known targets of these similar compounds become our initial list of hypotheses.

-

Pharmacophore Modeling: Based on the 3D structure of 4-Morpholinebutanamine, develop a pharmacophore model that can be screened against a library of protein structures.

-

Machine Learning-Based Prediction: Employ machine learning algorithms that have been trained on large datasets of compound-target interactions to predict the probability of 4-Morpholinebutanamine binding to various protein families.[7]

Expected Outcome: A prioritized list of potential target classes (e.g., GPCRs, kinases, ion channels) that will guide the design of our phenotypic screens.

| Prediction Method | Potential Target Classes | Confidence Score |

| Chemical Similarity | GPCRs, Amine Oxidases | High |

| Pharmacophore Screening | Ion Channels, Transporters | Medium |

| Machine Learning | Kinases, Epigenetic Targets | Low |

| Caption: Hypothetical output from in silico target prediction. |

High-Content Phenotypic Screening

Guided by our in silico hypotheses, we will perform a high-content phenotypic screen to identify a robust and measurable cellular effect of 4-Morpholinebutanamine.[3][10] This approach allows us to observe the compound's effect in a disease-relevant context without preconceived notions of its target.[5]

Experimental Protocol: High-Content Imaging Screen

-

Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., a neuronal cell line for CNS effects, a cancer cell line for anti-proliferative effects).

-

Compound Treatment: Plate cells in 384-well microplates and treat with a dose-response range of 4-Morpholinebutanamine (e.g., 10 nM to 100 µM).

-

Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells and stain with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, MitoTracker for mitochondria).

-

Image Acquisition: Use an automated high-content imaging system to capture multi-channel images of the cells.

-

Image Analysis: Extract a wide range of quantitative features from the images, such as cell count, nuclear size, mitochondrial mass, and cytoskeletal texture.

-

Hit Identification: Identify statistically significant changes in cellular phenotypes induced by 4-Morpholinebutanamine.

Causality behind Experimental Choices: By starting with an unbiased phenotypic screen, we let the biology guide us to the compound's most prominent effect. This is a more robust approach than immediately focusing on a single, potentially incorrect, hypothesized target.

Phase 2: Target Identification and Deconvolution

Once a reproducible phenotype is established, the next critical step is to identify the molecular target responsible for this effect.[11][12][13] We will employ parallel, orthogonal methods to increase the likelihood of success.

Affinity Chromatography-Mass Spectrometry

This classic biochemical approach uses a modified version of the compound to "fish" for its binding partners in a cell lysate.[2][12][14][15]

Experimental Protocol:

-

Probe Synthesis: Synthesize a derivative of 4-Morpholinebutanamine with a linker arm and a terminal reactive group (e.g., an alkyne or an azide for "click" chemistry) or a photo-affinity label.[16] It is crucial to verify that the modified compound retains its biological activity in the phenotypic assay.

-

Immobilization: Covalently attach the probe to a solid support, such as agarose beads.

-

Lysate Incubation: Incubate the immobilized probe with a lysate from the cell line used in the phenotypic screen.

-

Washing: Perform stringent washing steps to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity chromatography-mass spectrometry.

Chemoproteomics

Chemoproteomics offers a powerful suite of techniques for target discovery in a more native cellular environment.[17][18][19][20] Activity-Based Protein Profiling (ABPP) is particularly useful for identifying enzyme targets.

Methodology:

-

Competitive ABPP: Treat live cells or lysates with 4-Morpholinebutanamine.

-

Probe Labeling: Add a broad-spectrum, activity-based probe that targets a large family of enzymes (e.g., serine hydrolases, kinases). This probe will covalently label the active sites of these enzymes.

-

Analysis: If 4-Morpholinebutanamine binds to a member of this enzyme family, it will block the binding of the activity-based probe. This reduction in labeling can be quantified by mass spectrometry, revealing the target enzyme.[20]

Phase 3: Target Validation and Pathway Elucidation

Identifying a putative target is a major milestone, but it must be rigorously validated. We need to confirm direct engagement in a cellular context and then elucidate the downstream consequences of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in intact cells or tissues.[21][22][23][24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol:

-

Cell Treatment: Treat intact cells with 4-Morpholinebutanamine or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

-

Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of 4-Morpholinebutanamine, indicating stabilization and therefore direct binding.[23]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Downstream Signaling Analysis

With a validated target, we must then understand the functional consequences of the compound-target interaction.

Methodologies:

-

Broad Profiling Panels: Depending on the validated target class, we will use commercially available screening services to assess the selectivity and downstream effects of 4-Morpholinebutanamine.

-

Kinase Profiling: If the target is a kinase, we will screen against a large panel of kinases to determine selectivity and identify other potential off-targets.[26][27][28][29][30]

-

GPCR Profiling: For a GPCR target, we will use assays that measure downstream signaling events like cAMP accumulation, calcium flux, or β-arrestin recruitment.[31][32][33][34][35]

-

Ion Channel Profiling: For an ion channel target, we will use automated patch-clamp electrophysiology to measure changes in ion flow.[36][37][38][39][40]

-

-

Pathway-Specific Analysis: We will use techniques like Western blotting to look for changes in the phosphorylation status of downstream proteins or RNA-sequencing to identify global changes in gene expression.

Functional Rescue Experiments

The definitive validation of a target is to show that its removal ablates the phenotypic effect of the compound.

Methodology:

-

Gene Knockout: Use CRISPR/Cas9 technology to create a cell line in which the gene for the putative target has been knocked out.[41][42][43]

-

Phenotypic Assay: Perform the original phenotypic assay on the knockout cell line.

-

Analysis: If 4-Morpholinebutanamine no longer elicits the phenotype in the knockout cells, it provides strong evidence that the identified protein is indeed its functional target.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like 4-Morpholinebutanamine is a complex but logical process. By systematically progressing from in silico prediction and unbiased phenotypic screening to rigorous target identification and validation, we can build a comprehensive and trustworthy profile of its pharmacological activity. This guide provides a robust, multi-faceted framework designed to maximize the probability of success and to generate the high-quality, reproducible data required for advancing a promising molecule through the drug discovery pipeline. The application of these integrated methodologies will transform 4-Morpholinebutanamine from a chemical entity of unknown function into a well-characterized pharmacological tool with therapeutic potential.

References

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275-1286. Retrieved from [Link]

-

Bantscheff, M., et al. (n.d.). Application of chemoproteomics to drug discovery. RTI International. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]

-

ResearchGate. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

Zhang, M., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Wang, T., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

-

Wang, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Retrieved from [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

-

Cravatt, B. F., & Wright, A. T. (2008). How chemoproteomics can enable drug discovery and development. Current Opinion in Chemical Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

-

Al-Ali, H. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

-

AMiner. (2018). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ion Channel Screening Technologies and Platforms. Retrieved from [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Retrieved from [Link]

-

National Institutes of Health. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

-

Mair, B., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

-

Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

-

World Pharma Week. (2019). Target Identification & Phenotypic Screening. Retrieved from [Link]

-

EditCo Bio. (n.d.). Drug Target Identification. Retrieved from [Link]

-

National Institutes of Health. (2012). Tools for GPCR drug discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-